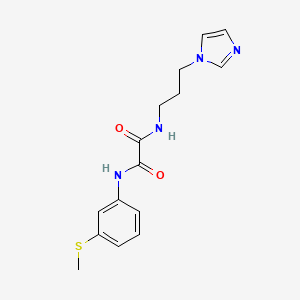

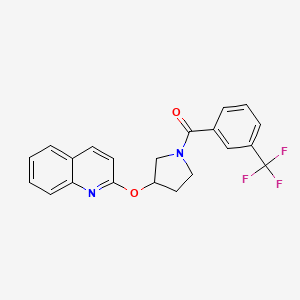

![molecular formula C18H21N3O4S B2901729 ethyl 4-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 900002-11-1](/img/structure/B2901729.png)

ethyl 4-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has prompted studies into the neuroprotective and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .

Synthesis Analysis

The synthesis of similar compounds involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol. This mixture is treated with concentrated hydrochloric acid and heated to reflux for several hours .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically analyzed using techniques such as 1 H-NMR, 13 C-NMR, and mass spectrometry .Scientific Research Applications

Antioxidant Activity

F2800-0033: has been studied for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which can lead to cell and tissue damage. This compound could be used to develop new antioxidants that help protect cells from the damaging effects of free radicals .

Antimicrobial Properties

The structural analogs of F2800-0033 have shown promise in antimicrobial activities. This suggests that F2800-0033 itself may be useful in creating new antimicrobial agents to fight against resistant strains of bacteria and other pathogens .

Anticancer Potential

Compounds similar to F2800-0033 have been explored for their anticancer activities. By studying F2800-0033 , researchers may develop novel anticancer drugs that could work against drug-resistant cancer cells .

Drug Design and Development

The molecular structure of F2800-0033 allows for theoretical molecular modeling, which is essential in the drug design process. It can serve as a scaffold for developing new molecules with predicted activities and improved properties .

Spectroscopic Analysis Tool

F2800-0033: can be characterized using various spectroscopic techniques such as FT-IR, NMR, and UV. This makes it a valuable compound for spectroscopic analysis, aiding in the identification and characterization of new compounds .

Molecular Modelling Studies

The compound’s structure is suitable for molecular modelling studies. These studies can help predict the reactivity and interaction of F2800-0033 with biological targets, which is beneficial for understanding its mechanism of action and optimizing its properties .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antioxidative activity . Therefore, it’s possible that F2800-0033 may also interact with biological targets involved in oxidative stress pathways.

Mode of Action

Based on the structure and the known activities of similar compounds, it can be hypothesized that f2800-0033 may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions could lead to changes in the conformation or activity of the target proteins, thereby modulating their function.

Result of Action

Based on the reported antioxidative activity of similar compounds , it can be hypothesized that F2800-0033 may help to neutralize free radicals and reduce oxidative stress at the cellular level.

Future Directions

properties

IUPAC Name |

ethyl 4-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-4-12-6-8-13(9-7-12)20-14(22)10-26-16-15(17(23)25-5-2)11(3)19-18(24)21-16/h6-9H,4-5,10H2,1-3H3,(H,20,22)(H,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEKVQPZQFHEDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC(=C2C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

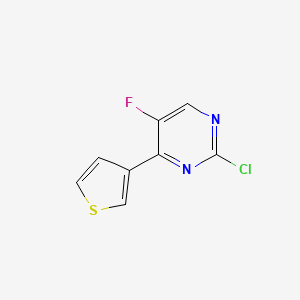

![5-cyclopropyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2901648.png)

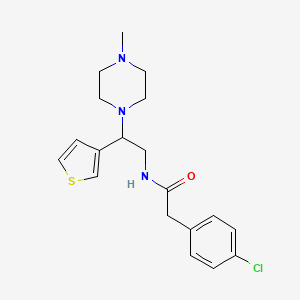

![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B2901650.png)

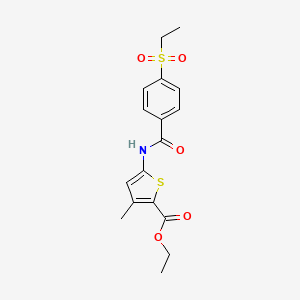

![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-amine](/img/structure/B2901657.png)

![1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one](/img/structure/B2901662.png)

![6-(2,3-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2901664.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2901665.png)